

An In-depth Technical Guide to the Neuropeptide Hydrin 2

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Compound of Interest

Compound Name:	Hydrin 2
CAS No.:	122842-55-1
Cat. No.:	B054763

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrin 2 is a nonapeptide hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues. First identified in amphibians, **Hydrin 2** is derived from the pro-vasotocin-neurophysin precursor and plays a significant role in osmoregulation, particularly in controlling water permeability across the skin and urinary bladder in frogs.^{[1][2]} Beyond its hydroosmotic functions, emerging evidence suggests that **Hydrin 2** may also act as a selective inhibitor of specific serine/threonine and receptor tyrosine kinases, indicating its potential involvement in cellular signaling pathways such as the MAPK/ERK cascade. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **Hydrin 2**, intended for professionals in research and drug development.

Chemical Structure and Properties

Hydrin 2 is a cyclic peptide with a molecular formula of C₄₅H₆₉N₁₅O₁₄S₂ and a molecular weight of approximately 1108.25 g/mol. Its structure is defined by its specific amino acid

sequence and the intramolecular disulfide bond that creates the cyclic nature of the peptide.

Property	Value	Source
IUPAC Name	L-cysteinyl-L-tyrosyl-L- isoleucyl-L-glutamyl-L- asparaginyl-L-cysteinyl-L- prolyl-L-arginyl-glycyl-glycine (1->6)-disulfide	NCBI PubChem
Amino Acid Sequence	CYIQNCPRGG	QYAOBIO[3]
CAS Number	122842-55-1	Biosynth[4]
Molecular Formula	C45H69N15O14S2	Biosynth[4]
Molecular Weight	1108.25 g/mol	Biosynth[4]

Experimental Protocols

Synthesis of Hydrin 2 via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the synthesis of **Hydrin 2** based on established Fmoc/tBu solid-phase peptide synthesis strategies for cyclic peptides.[5][6][7]

1. Resin Preparation and First Amino Acid Loading:

- Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Glycine).
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Stepwise Elongation of the Peptide Chain:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes. Monitor coupling completion with a ninhydrin test. Wash the resin with DMF.

- Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).

3. On-Resin Cyclization (Disulfide Bridge Formation):

- After the linear sequence is assembled, selectively deprotect the trityl (Trt) protecting groups from the two cysteine residues using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) with scavengers.
- Wash the resin with DCM and DMF.
- Induce on-resin oxidation of the free thiol groups to form the disulfide bridge. This can be achieved using an oxidizing agent like thallium(III) trifluoroacetate or by air oxidation in the presence of a base.

4. Cleavage from Resin and Global Deprotection:

- Wash the cyclized peptide-resin with DMF and DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

5. Precipitation and Isolation of Crude Peptide:

- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.

Purification of Hydrin 2 by High-Performance Liquid Chromatography (HPLC)

The crude **Hydrin 2** peptide is purified using reverse-phase HPLC (RP-HPLC).^{[3][4][8][9][10]}

1. Column and Mobile Phases:

- Column: A C18 stationary phase column is typically used for peptide purification.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.

2. Purification Protocol:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Inject the sample onto the equilibrated HPLC column.
- Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the purified **Hydrin 2** as a white powder.

In Vitro Kinase Inhibition Assay

To assess the kinase inhibitory activity of **Hydrin 2**, an in vitro kinase assay can be performed. The following is a general protocol for an ATP competition assay.^{[11][12][13][14]}

1. Assay Components:

- Target kinase (e.g., members of the MAPK/ERK pathway).

- Kinase substrate (a peptide or protein that is a known substrate for the target kinase).
- ATP (at a concentration near the K_m for the specific kinase).
- **Hydrin 2** (at various concentrations).
- Assay buffer (containing $MgCl_2$ and other necessary components).
- Detection reagent (e.g., a phosphospecific antibody or a fluorescent dye that binds to ADP).

2. Assay Protocol:

- Add the target kinase, substrate, and **Hydrin 2** (at varying dilutions) to the wells of a microplate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- Plot the percentage of kinase inhibition against the logarithm of the **Hydrin 2** concentration to determine the IC_{50} value.

Biological Activity and Mechanism of Action

Hydroosmotic Effects

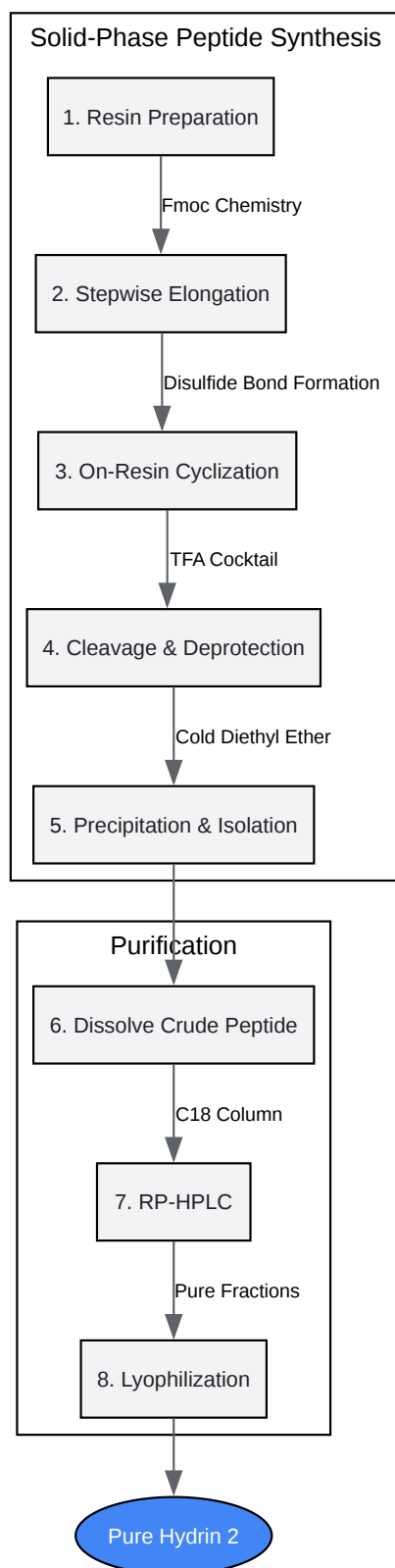
Hydrin 2 is a potent regulator of water balance in amphibians. It has been shown to increase water permeability across the skin and urinary bladder of frogs.^{[1][2]} This effect is mediated by the translocation of aquaporins (AQP-h2 and AQP-h3) to the apical plasma membrane of the principal cells in the pelvic skin.^[1] In studies on the leopard frog (*Rana pipiens*), **Hydrin 2** also demonstrated an effect on cutaneous ion transport, suggesting a correlation between ion and water transport across the skin.^[15]

Biological Effect	Model System	Key Findings	Reference
Increased Water Permeability	Tree frog (<i>Hyla japonica</i>) pelvic skin	Hydrin 2 induces translocation of AQP-h2 and AQP-h3 to the apical membrane.	[1]
Regulation of Ion Transport	Leopard frog (<i>Rana pipiens</i>) skin	Hydrin 2 increases transepithelial potential and short-circuit current.	[15]

Kinase Inhibition and Signaling Pathway

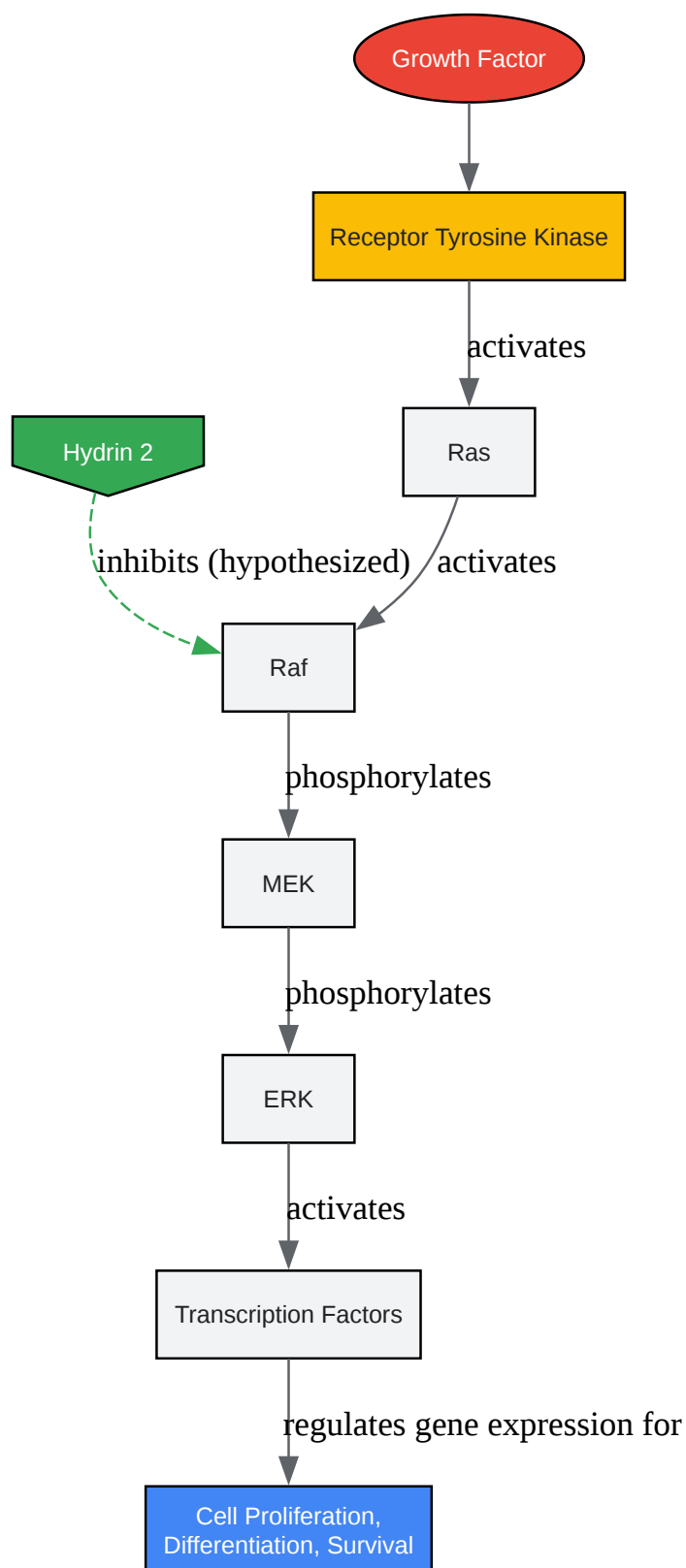
Preliminary data suggests that **Hydrin 2** can act as a selective inhibitor of certain serine/threonine and receptor tyrosine kinases. The proposed mechanism of action is the competitive binding to the ATP-binding site of these kinases. This inhibition would block downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Further research is needed to identify the specific kinases targeted by **Hydrin 2** and to elucidate the full extent of its impact on cellular signaling.

Visualizations



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Caption: Workflow for the synthesis and purification of **Hydrin 2**.



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Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by **Hydrin 2**.

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